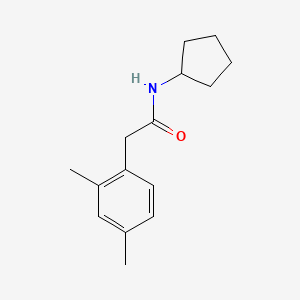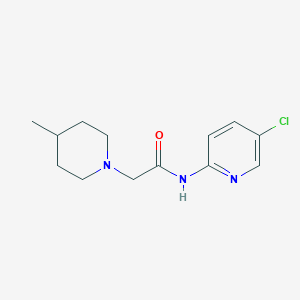
N-cyclopentyl-2-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2,4-dimethylphenyl)acetamide, commonly known as CPD, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in the field of medicine and pharmacology. CPD is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of CPD is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. CPD has been found to enhance the activity of GABA receptors, which are known to have an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
CPD has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPD has also been found to reduce pain by modulating the activity of certain ion channels in the nervous system. In addition, CPD has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPD is its ability to exhibit multiple pharmacological effects, making it a promising candidate for drug development. However, one of the limitations of CPD is its low solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for research on CPD. One area of interest is the development of more efficient synthesis methods for CPD. Another area of interest is the study of CPD's potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Furthermore, research on CPD's potential use in the treatment of cancer is also an area of interest, as it has been found to exhibit cytotoxic effects on certain cancer cells.
Conclusion
In conclusion, CPD is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It exhibits various biochemical and physiological effects, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various disorders.
Synthesis Methods
CPD can be synthesized using a variety of methods, including the reaction of cyclopentylamine with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of cyclopentanone with 2,4-dimethylphenylhydrazine in the presence of acetic acid. Both methods yield CPD as a white crystalline solid.
Scientific Research Applications
CPD has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPD has also been studied for its potential use in the treatment of anxiety and depression.
Properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-13(12(2)9-11)10-15(17)16-14-5-3-4-6-14/h7-9,14H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYOVLMNOWXVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dimethylamino)methyl]-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5353144.png)

![2-cyclohexyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353156.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5353175.png)

![1-phenyl-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5353189.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5353196.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353203.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)
